4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine
Description
The compound 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine features a thiazole core substituted with a hydrazone-linked 2-phenoxyphenyl group at position 5 and a morpholine ring at position 2. Its structure combines a heterocyclic thiazole with a hydrazone moiety, which is known to enhance bioactivity through π-conjugation and hydrogen bonding. The morpholine substituent likely improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-1,3-thiazol-5-yl)methylideneamino]-2-phenoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-2-6-16(7-3-1)26-19-9-5-4-8-18(19)23-22-15-17-14-21-20(27-17)24-10-12-25-13-11-24/h1-9,14-15,23H,10-13H2/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMUKJTFHEPMN-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)C=NNC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(S2)/C=N/NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Hydrazone Formation: The phenoxyphenyl hydrazone is formed by reacting 2-phenoxybenzaldehyde with hydrazine hydrate.
Coupling Reaction: The final step involves coupling the thiazole derivative with the phenoxyphenyl hydrazone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the hydrazone moiety.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding hydrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the thiazole or hydrazone moieties.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, it may be investigated for its potential as a bioactive molecule. The presence of the hydrazone and thiazole moieties suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, altering their activity through binding interactions. The hydrazone moiety might participate in redox reactions, while the thiazole ring could engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations :
- Hydrazone vs. Sulfanyl Groups : Replacement of the hydrazone in the target compound with a sulfanyl group (as in ) eliminates conjugation, likely reducing biological activity.
- Aromatic Substituents : Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance antifungal potency, while methoxy or morpholine groups () improve solubility.
- Heterocyclic Diversity: Pyridine () and indolinone () substituents modulate target specificity (antifungal vs. antiviral).
Research Findings and Implications
Structure-Activity Relationship (SAR) :
- Therapeutic Potential: The target compound’s 2-phenoxyphenyl group could mimic tyrosine kinase inhibitors, suggesting unexplored anticancer applications. Synergy with existing antifungals (e.g., azoles) warrants investigation given the low MICs reported in .
Biological Activity
The compound 4-{5-[(1E)-[2-(2-phenoxyphenyl)hydrazin-1-ylidene]methyl]-1,3-thiazol-2-yl}morpholine is of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to a class of morpholine derivatives that incorporate a thiazole and hydrazone moiety. Its structure can be broken down as follows:
- Morpholine : A cyclic amine that enhances solubility and bioavailability.
- Thiazole : A five-membered ring containing sulfur and nitrogen, known for various biological activities.
- Hydrazone : A functional group that can participate in various chemical reactions, potentially leading to biological activity.
Structural Formula
The structural formula can be represented as:
Antimicrobial Activity
Research indicates that morpholine derivatives exhibit significant antimicrobial properties. A study conducted on various thiazole derivatives showed promising antifungal activity against Botrytis cinerea, with some compounds demonstrating lower EC50 values than standard treatments like hymexazol . This suggests that the thiazole moiety in our compound may confer similar antifungal properties.
Anticancer Potential
The hydrazone derivatives have been evaluated for their cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures were shown to inhibit the growth of human epidermoid carcinoma cells (A431), with IC50 values indicating potent activity . The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds targeting specific enzymes such as topoisomerases or kinases can disrupt cancer cell proliferation.
- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Antifungal Activity
A series of morpholine-based thiazole derivatives were synthesized and tested for antifungal activity. The results indicated that most compounds exhibited effective fungicidal action against B. cinerea, with EC50 values ranging from 15.6 mg/L to 19.6 mg/L .
| Compound | EC50 (mg/L) | Target Organism |
|---|---|---|
| Compound A | 15.6 | B. cinerea |
| Compound B | 19.6 | B. cinerea |
Case Study 2: Anticancer Activity
In a screening for anticancer activity, several hydrazone derivatives were tested against various tumor cell lines. Notably, one compound demonstrated an IC50 value of 0.29 μM against HepG2 cells, comparable to doxorubicin (IC50 = 0.51 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound X | HepG2 | 0.29 |
| Doxorubicin | HepG2 | 0.51 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
